![molecular formula C13H18ClNO B12114494 Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- CAS No. 7053-92-1](/img/structure/B12114494.png)
Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- is a chemical compound with the molecular formula C13H18ClNO. This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a phenoxyethyl group substituted with chlorine and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- typically involves the following steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent, such as 2-chloroethylamine, under basic conditions to form the phenoxyethyl intermediate.
Cyclopropanation: The phenoxyethyl intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane or a Simmons-Smith reagent, to introduce the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted phenoxy group, using nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thiols, amines, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxyethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, while the phenoxyethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-chlorophenoxy)ethyl]cyclopropanamine
- N-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]cyclopropanamine
- N-[2-(3-methoxyphenoxy)ethyl]cyclopropanamine
Uniqueness
Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- is unique due to the specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups provides a distinct electronic and steric environment, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
7053-92-1 |
|---|---|
Molekularformel |
C13H18ClNO |
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]cyclopropanamine |
InChI |
InChI=1S/C13H18ClNO/c1-9-7-12(8-10(2)13(9)14)16-6-5-15-11-3-4-11/h7-8,11,15H,3-6H2,1-2H3 |
InChI-Schlüssel |
AXUCQKWOOHYLPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)OCCNC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)

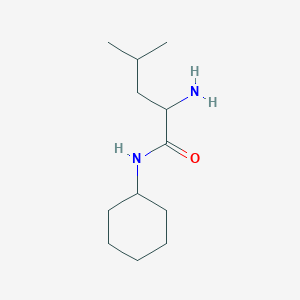
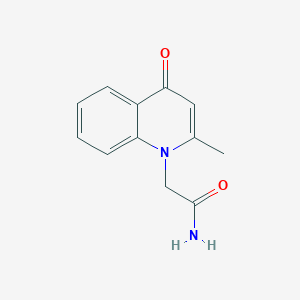
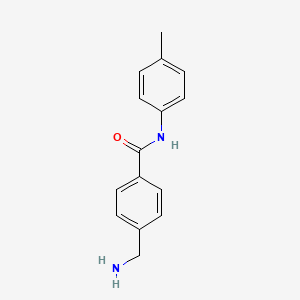


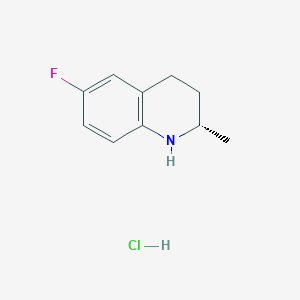


![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12114478.png)
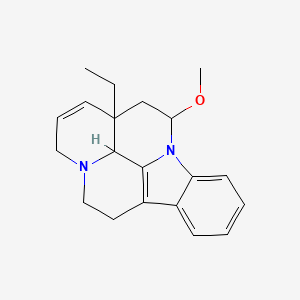
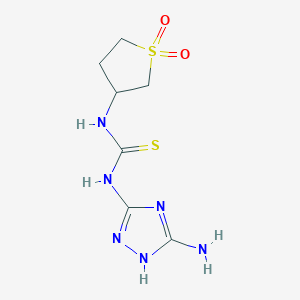
![2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid](/img/structure/B12114495.png)
